molecular formula C11H17N3 B1395869 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine CAS No. 910411-78-8

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B1395869
CAS No.: 910411-78-8
M. Wt: 191.27 g/mol
InChI Key: NAGOVOOPNKWHJM-UHFFFAOYSA-N
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Description

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an ethanamine group

Biochemical Analysis

Biochemical Properties

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, influencing their structural conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to modulate cell signaling pathways, such as those involving the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to exhibit antioxidative and antibacterial properties, which can influence cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of phosphodiesterase type 5 by occupying its active site, thereby preventing the hydrolysis of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidative activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route starts with the preparation of the pyridine ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions.

For example, a common method involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further functionalization to introduce the ethanamine group, typically through reductive amination reactions using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of any carbonyl-containing intermediates.

    Substitution: Substituted derivatives of the pyridine ring with various functional groups.

Scientific Research Applications

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the ethanamine group but shares the pyrrolidine and pyridine rings.

    2-(6-(Morpholin-4-yl)pyridin-3-yl)ethanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(6-(Piperidin-1-yl)pyridin-3-yl)ethanamine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its biological activity. The combination of the pyridine and ethanamine groups further enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGOVOOPNKWHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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